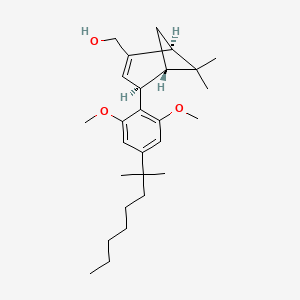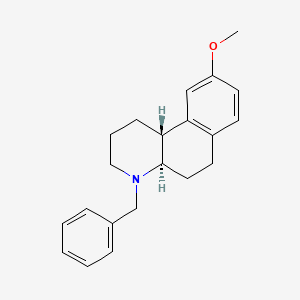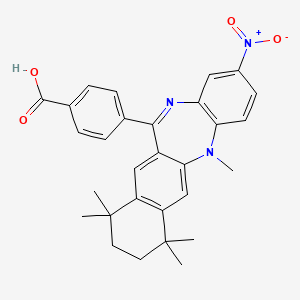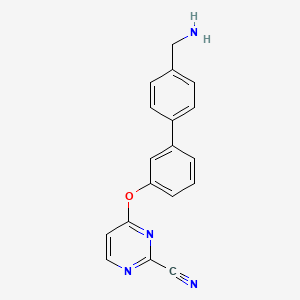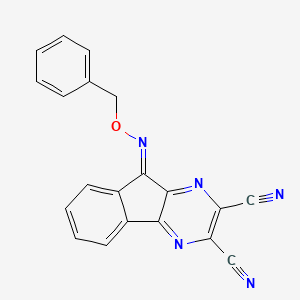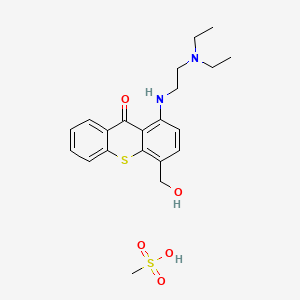
Fluticasone propionate
Overview
Description
Fluticasone propionate is a synthetic glucocorticoid used primarily for its anti-inflammatory properties. It is commonly employed in the treatment of asthma, allergic rhinitis, and various skin conditions such as eczema and psoriasis . This compound works by reducing inflammation and suppressing the immune response, making it effective in managing symptoms associated with these conditions.
Mechanism of Action
- Fluticasone propionate is a synthetic glucocorticoid used to treat asthma, inflammatory pruritic dermatoses, and nonallergic rhinitis .
- This compound works through an unknown mechanism to affect various cell types and mediators of inflammation .
- It likely activates GRs, leading to the inhibition of nuclear factor kappa B (NF-κB) and lung eosinophilia in rats .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Fluticasone propionate interacts with various biomolecules. It activates glucocorticoid receptors and inhibits lung eosinophilia in rats . It is cleared from hepatic metabolism by cytochrome P450 3A4 . It is hydrolyzed at the FIVE-S-fluoromethyl carbothioate group, forming an inactive metabolite .
Cellular Effects
This compound has a wide range of inhibitory effects on multiple cell types (e.g., mast cell, eosinophil, neutrophil, macrophages, and lymphocytes) and mediators (e.g., histamine, eicosanoids, leukotrienes, and cytokines) involved in inflammation . It reduces the invasion of airway epithelial cells by Streptococcus pneumoniae and Haemophilus influenzae through its effect on platelet-activating factor receptor .
Molecular Mechanism
It activates glucocorticoid receptors and inhibits lung eosinophilia in rats . It is a highly selective agonist at the glucocorticoid receptor with negligible activity at androgen, estrogen, or mineralocorticoid receptors .
Temporal Effects in Laboratory Settings
This compound has been shown to have a rapid, potent, and prolonged inhibitory effect on GATA-3, a key mediator of allergic diseases . It inhibits nuclear translocation of GATA-3 and expression of Th2 cytokines . The drug is cleared rapidly by metabolism, with a total blood clearance equivalent to hepatic blood flow .
Dosage Effects in Animal Models
In an experimental model of feline asthma, this compound administered at dosages of 44, 110, or 220 microg q 12h reduced airway eosinophilia by 74%, 82%, or 81%, respectively . None of the dose regimens tested caused hypothalamic-pituitary-adrenal axis suppression .
Metabolic Pathways
This compound is cleared from hepatic metabolism by cytochrome P450 3A4 . It is hydrolyzed at the FIVE-S-fluoromethyl carbothioate group, forming an inactive metabolite .
Transport and Distribution
The volume of distribution of intravenous this compound is 4.2L/kg . A study of 24 healthy Caucasian males showed a volume of distribution at steady state of 577L following intravenous administration .
Subcellular Localization
This compound inhibits nuclear translocation of GATA-3, a key mediator of allergic diseases . This suggests that this compound may localize to the nucleus of cells where it exerts its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluticasone propionate involves multiple steps, starting with the preparation of the thioic acid intermediate. This intermediate is then alkylated to produce this compound . The process typically involves treating a 17β-[(N,N-dimethylcarbamoyl)thio]carbonyl compound in a solution containing an alcohol and an alkali metal hydroxide or an alkaline-earth metal hydroxide. The solution is then treated to separate the aqueous portion, and an acid is added to obtain the thioic acid intermediate .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Fluticasone propionate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its synthesis and modification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The primary product of these reactions is this compound itself, along with various intermediates and by-products that are typically removed during purification .
Scientific Research Applications
Fluticasone propionate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving glucocorticoids and their synthetic pathways.
Biology: Researchers study its effects on cellular processes and immune response modulation.
Medicine: It is extensively used in clinical trials to evaluate its efficacy and safety in treating respiratory and dermatological conditions.
Industry: this compound is a key ingredient in various pharmaceutical formulations, including inhalers, nasal sprays, and topical creams
Comparison with Similar Compounds
- Fluticasone furoate
- Budesonide
- Mometasone furoate
- Beclomethasone dipropionate
Fluticasone propionate stands out due to its specific molecular structure, which enhances its binding affinity to glucocorticoid receptors, leading to more effective symptom management .
Properties
Key on ui mechanism of action |
Fluticasone propionate works through an unknown mechanism to affect the action of various cell types and mediators of inflammation. Fluticasone propionate activates glucocorticoid receptors and inhibits lung eosinophilia in rats. |
|---|---|
CAS No. |
80474-14-2 |
Molecular Formula |
C25H31F3O5S |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
[(9R,10S,13S,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13?,15?,16?,18?,19?,22-,23-,24-,25-/m0/s1 |
InChI Key |
WMWTYOKRWGGJOA-KXBWIIEKSA-N |
SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF |
Isomeric SMILES |
CCC(=O)O[C@@]1(C(CC2[C@@]1(CC([C@]3(C2CC(C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF |
Appearance |
Solid powder |
melting_point |
261-273 °C |
Key on ui other cas no. |
80474-14-2 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Insoluble |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cutivate Flixonase Flixotide Flonase Flovent Flovent HFA fluticasone fluticasone propionate HFA, Flovent Propionate, Fluticasone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fluticasone propionate exert its anti-inflammatory effects?
A: this compound exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor in the cytoplasm. [] This binding leads to the inhibition of inflammatory mediators, including cytokines and chemokines, ultimately reducing airway inflammation. []
Q2: What makes this compound more potent than other corticosteroids like budesonide?
A: Research indicates that this compound exhibits a higher binding affinity for the glucocorticoid receptor compared to budesonide. [] Moreover, its greater lipophilicity contributes to enhanced tissue penetration and retention, leading to increased potency. []
Q3: How quickly can patients expect to experience therapeutic benefits after starting this compound?
A: Studies show that the initial therapeutic effects of this compound are typically observed within 1-2 weeks of starting treatment. []
Q4: What is the evidence supporting the efficacy of this compound in asthma management?
A: Numerous clinical trials demonstrate the effectiveness of this compound in reducing asthma symptoms, improving lung function (as measured by FEV1), decreasing bronchial hyperreactivity, and minimizing the need for rescue medications. []
Q5: Is this compound effective in treating both seasonal and perennial allergic rhinitis?
A: Yes, extensive clinical trials confirm the efficacy of intranasal this compound in controlling nasal symptoms associated with both seasonal and perennial allergic rhinitis. []
Q6: What is the molecular formula and weight of this compound?
A: this compound has the molecular formula C25H31F3O5S and a molecular weight of 500.6 g/mol. []
Q7: Is there any spectroscopic data available for this compound?
A: HPLC methods employing UV detection at a wavelength of 236 nm are commonly used to detect and quantify this compound. [] This suggests a characteristic UV absorption peak around this wavelength.
Q8: How is this compound absorbed and metabolized?
A: this compound primarily undergoes absorption from the lungs after inhalation, with minimal oral bioavailability due to extensive first-pass metabolism in the liver. [] CYP3A4 plays a key role in its metabolism. []
Q9: Does the route of administration influence the systemic bioavailability of this compound?
A: Yes, the systemic bioavailability of this compound differs depending on the route of administration. Inhaled this compound exhibits lower systemic exposure compared to oral administration due to direct delivery to the lungs and high first-pass metabolism in the liver. [, ]
Q10: Are there any known drug interactions associated with this compound?
A: Yes, this compound is primarily metabolized by the CYP3A4 enzyme. Co-administration with strong CYP3A4 inhibitors, such as ritonavir or lopinavir, can elevate this compound plasma levels, potentially increasing the risk of systemic side effects like adrenal suppression. [, ]
Q11: Does this compound impact the hypothalamic-pituitary-adrenal (HPA) axis?
A: While generally considered safe, long-term use or high doses of this compound may suppress the HPA axis in some individuals. [, ] Monitoring for potential adrenal suppression, especially at higher doses, is crucial.
Q12: What are the common adverse effects associated with this compound?
A: The most frequently reported adverse effects of this compound are generally localized and mild, including nasal dryness, burning sensation, epistaxis, and headache. []
Q13: Is there a risk of adrenal suppression with this compound use?
A: While this compound generally exhibits low systemic bioavailability, prolonged use, especially at higher doses, may lead to adrenal suppression in some individuals. [, ] Regular monitoring of adrenal function is essential, particularly during long-term therapy.
Q14: What is the significance of micronization in this compound formulations?
A: Micronization of this compound enhances its delivery to the lungs by reducing particle size, thereby improving its deposition in the airways and increasing its therapeutic efficacy. []
Q15: Are there specific analytical techniques for characterizing this compound particles?
A: Particle size analysis and scanning electron microscopy (SEM) are valuable tools for characterizing the size, morphology, and distribution of micronized this compound particles, ensuring optimal delivery and efficacy. []
Q16: How does this compound compare to beclomethasone dipropionate in terms of efficacy and safety?
A: Clinical trials suggest that this compound demonstrates comparable or superior efficacy to beclomethasone dipropionate in controlling asthma and allergic rhinitis symptoms. [, ] Furthermore, this compound may be associated with a lower risk of systemic side effects.
Q17: Are there any emerging alternative therapies for conditions treated with this compound?
A: Ongoing research explores novel therapies for asthma and allergic rhinitis, including biologics targeting specific inflammatory pathways. These advancements hold promise for personalized treatment approaches and improved patient outcomes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




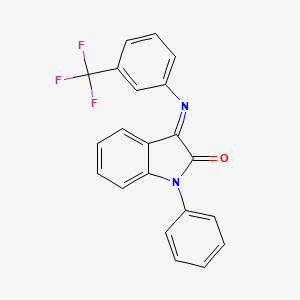
![4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1673418.png)
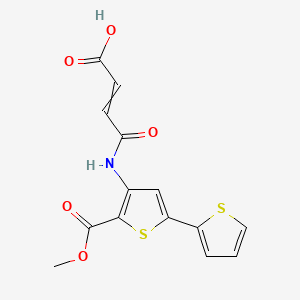
![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(6-fluoro-4H-1,3-benzodioxin-8-yl)methanone](/img/structure/B1673420.png)
